molecular formula C8H6ClN3O2 B100776 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole CAS No. 15965-66-9

2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole

Cat. No. B100776
CAS RN: 15965-66-9
M. Wt: 211.6 g/mol
InChI Key: QNYFEUMEQHKASR-UHFFFAOYSA-N
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Description

The compound of interest, 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole, is a derivative of benzodiazole, which is a heterocyclic compound containing a benzene ring fused to a diazole ring. The specific compound is not directly studied in the provided papers, but related compounds with chloro, nitro, and benzodiazole groups have been investigated for various properties and reactivities.

Synthesis Analysis

The synthesis of related compounds involves various strategies, including crystal engineering approaches and reactions with phenylenediamine. For instance, a series of molecular salts of 2-chloro-4-nitrobenzoic acid with pyridyl and benzoic acid derivatives were synthesized using crystal engineering methods . Another related compound, 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, was synthesized through a reaction of 1,2-phenylenediamine, with a focus on avoiding by-products . These methods could potentially be adapted for the synthesis of 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques, including X-ray diffraction. For example, the crystal structures of synthesized molecular salts of 2-chloro-4-nitrobenzoic acid were determined by single-crystal X-ray diffraction . Similarly, the X-ray structures of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazolium chloride were presented, providing insights into the molecular conformation . These studies highlight the importance of molecular structure in understanding the properties of such compounds.

Chemical Reactions Analysis

The reactivity of related compounds has been explored in several studies. For instance, 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole was shown to undergo ring opening to produce a thioketene intermediate that reacts with nucleophiles . Additionally, the transfer of the nitro group from 2-nitro-4,5,6,7-tetrachloro-2H-benzotriazole to secondary amines was reported . These reactions demonstrate the potential reactivity of the nitro and chloro groups in such compounds, which could be relevant for 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized in the literature. For example, the influence of substituents on the benzene ring, such as methyl, chloro, and nitro groups, on melting points, solubility, and acidity was studied . The presence of halogen bonds in addition to hydrogen bonds was investigated in molecular salts/cocrystals of 2-chloro-4-nitrobenzoic acid, demonstrating their role in crystal stabilization . These findings provide a basis for understanding how the substituents in 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole might affect its properties.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

A study by Gu et al. (2009) highlighted the practical synthesis of 5,5′-Methylene-bis(benzotriazole), a compound related to benzodiazole derivatives, emphasizing its importance in the preparation of metal passivators and light-sensitive materials. This research demonstrates the compound's utility in green chemistry and its efficient, environmentally benign synthesis methods (Gu, Yu, Zhang, & Xu, 2009).

Chemical Properties and Complex Formation

Boča, Jameson, and Linert (2011) reviewed the chemistry and properties of compounds containing pyridine-bis(benzimidazole) and pyridine-bis(benzothiazole) derivatives. This comprehensive review discusses the synthesis, properties, and complex compounds of these ligands, highlighting their spectroscopic properties, structures, magnetic properties, and biological activity. Such insights are crucial for identifying potential research directions, including unknown analogues (Boča, Jameson, & Linert, 2011).

Pharmacological Applications

Kamal, Hussaini Syed, and Malik Mohammed (2015) summarized developments in benzothiazole-based chemotherapeutic agents, indicating the compound's broad spectrum of activities, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. This review underlines the structural simplicity and synthetic accessibility of benzothiazole derivatives, offering a vast scope for the development of therapeutic agents (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Antitumor Activity

A review by Iradyan et al. (2009) on imidazole derivatives, including benzimidazole, discussed compounds with antitumor activity. This review presents data on compounds that have passed preclinical testing, highlighting the importance of structural considerations in the search for new antitumor drugs (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Material Science Applications

Research on the corrosion inhibition of copper by tolyltriazole, closely related to the benzotriazole family, illustrates the compound's effectiveness in protecting copper in various corrosive environments. This review by Walker (1976) showcases the compound's role in materials science, particularly in corrosion protection (Walker, 1976).

Safety And Hazards

The safety information for 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole indicates that it may be harmful if swallowed or in contact with skin. It may cause skin and eye irritation and may be harmful if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-chloro-1-methyl-5-nitrobenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-11-7-3-2-5(12(13)14)4-6(7)10-8(11)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYFEUMEQHKASR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445373
Record name 2-Chloro-1-methyl-5-nitro-1H-benzimidazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole

CAS RN

15965-66-9
Record name 2-Chloro-1-methyl-5-nitro-1H-benzimidazole
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URL https://commonchemistry.cas.org/detail?cas_rn=15965-66-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-methyl-5-nitro-1H-benzimidazole
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URL https://comptox.epa.gov/dashboard/DTXSID20445373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-methyl-5-nitro-1H-1,3-benzodiazole
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Synthesis routes and methods I

Procedure details

The compound 1-Methyl-5-nitro-1,3-dihydro-benzoimidazole-2-thione (5.8 g, 27.9 mmol) was heated to reflux with SOCl2 (30 ml) overnight. The reaction mixture was cooled to room temperature and poured into 300 ml of ice water and extracted with CH2Cl2. The organic layers was washed with 10% NaHCO3 water solution, brine, dried over Na2SO4 and concentrated to give the title compound as a yellow solid. MS (ESI) m/z=212 [M+H].
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2.1 g (0.01 mol) of phosphorus pentachloride are dissolved in 2.5 ml phosphorus oxychloride and after the addition of 1.9 g (0.01 mol) of 5-nitro-1-methyl-benzimidazol-2-one the mixture is stirred for two hours at 125° C. The solvent is evaporated off, the residue is poured onto ice water and neutralised with ammonia. The precipitate formed is suction filtered and dried.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two

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